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molecular formula C14H20O2 B8182547 3-Tert-butyl-2-propoxy-benzaldehyde

3-Tert-butyl-2-propoxy-benzaldehyde

Cat. No. B8182547
M. Wt: 220.31 g/mol
InChI Key: VSZAWBSAWFVOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879872B2

Procedure details

To a solution of 3-tert-butyl-2-hydroxy-benzaldehyde (2.04 g, 11.5 mmol) and K2CO3 (7.91 g, 57.3 mmol) in anhydrous DMF (23 ml) was added 1-iodopropane (2.34 ml, 24.0 mmol). The reaction mixture was left to stir for 48 h at room temperature. The reaction mixture was diluted with water (100 ml) and extracted with ethyl acetate (3×50 ml). Combined organic layers were washed with water (50 ml) and brine (50 ml), dried over MgSO4, filtered and the solvent was removed in vacuo to give a yellow oil. Purification by column chromatography (silica gel, gradient elution of hexanes to 20% EtOAc/hxanes) gave 3-tert-butyl-2-propoxy-benzaldehyde (2.55 g, 99%) as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ 10.21 (s, 1H), 7.62 (s, 1H), 7.61 (s, 1H), 7.19 (t J=8.0, 1H), 3.89 (t, J=8.0 Hz, 2H), 1.91-1.82 (m, 2H), 1.37 (s, 9H), 1.03 (t, J=8.0 Hz, 3H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([OH:13])=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9])([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+].I[CH2:21][CH2:22][CH3:23]>CN(C=O)C.O>[C:1]([C:5]1[C:6]([O:13][CH2:21][CH2:22][CH3:23])=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=O)C=CC1)O
Name
Quantity
7.91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.34 mL
Type
reactant
Smiles
ICCC
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with water (50 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by column chromatography (silica gel, gradient elution of hexanes to 20% EtOAc/hxanes)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C=O)C=CC1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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